molecular formula C7H12O3 B1374959 Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 1073-86-5

Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No. B1374959
CAS RN: 1073-86-5
M. Wt: 144.17 g/mol
InChI Key: VCGQWVIOCHFYDL-UHFFFAOYSA-N
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Description

“Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 g/mol . The compound is also known by other names such as “this compound”, “Methyl 1-(Hydroxymethyl)cyclobutanecarboxylate”, and “SCHEMBL3952155” among others .


Molecular Structure Analysis

The compound has a complex structure with a cyclobutane ring. The IUPAC name is “this compound” and its InChI code is "InChI=1S/C7H12O3/c1-10-6(9)7(5-8)3-2-4-7/h8H,2-5H2,1H3" . The compound has a Canonical SMILES representation as "COC(=O)C1(CO)CCC1" .


Physical And Chemical Properties Analysis

“this compound” has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 144.078644241 g/mol . The Topological Polar Surface Area is 46.5 Ų . The compound has a Heavy Atom Count of 10 .

Scientific Research Applications

Synthesis and Structural Studies

  • Stereodivergent Synthesis : Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate has been utilized in the stereodivergent synthesis of bis(cyclobutane) β-dipeptides, contributing to the study of β-amino acid oligomers containing cyclobutane residues (Izquierdo et al., 2002).
  • Isolation and Structural Analysis : The compound has been isolated from Atelia herbert-smithii Pittier (Leguminosae) and its structure has been determined using spectroscopic and X-ray crystallographic methods (Austin et al., 1987).

Polymerization and Chemical Reactions

  • Anionic Polymerization : Methyl cyclobutene-1-carboxylate, closely related to this compound, has been polymerized by anionic addition polymerization, contributing to the development of polymers with cyclobutane rings in the main chain (Kitayama et al., 2004).

Antiviral Research

  • Synthesis of Antiviral Compounds : This compound has been used in the synthesis of 9-cyclobutyladenines, which are important in the development of potent antiviral carbocyclic analogues of oxetanocin A (Maruyama et al., 1992).

Computational Studies

  • Computational Reaction Study : The reactions of cyclobutane-1,2-dione, a related compound, with hydroxide have been studied computationally, offering insights into the chemical behavior of similar cyclobutane derivatives (Sultana & Fabian, 2013).

Natural Product Research

  • Identification of Novel Compounds : this compound-related compounds have been identified as novel norlignans and phenylpropanoids in Peperomia tetraphylla, contributing to the discovery of new natural substances (Li et al., 2007).

Development of Amino Acids

  • Amino Acid Synthesis : Research has been conducted on the synthesis of 2-methyl- and 2-methylenecyclobutane amino acids, demonstrating the compound's role in the development of novel amino acids (Avenoza et al., 2005).

properties

IUPAC Name

methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6(9)7(5-8)3-2-4-7/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGQWVIOCHFYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,1-cyclobutanedicarboxylic acid dimethyl ester (available from Lancaster Synthesis Ltd, UK) (2.0 g, 11.6 mmol) in tetrahydrofuran (20 ml) at room temperature was added lithium tri-tert-butoxyaluminium hydride (25.5 ml of a 1M solution in tetrahydrofuran, 25.5 mmol) dropwise over 10 minutes. The reaction mixture was heated to gentle reflux for 3 hours, cooled to room temperature and stirred for 18 hours. The resulting suspension was diluted with saturated aqueous ammonium chloride (30 ml) and stirred vigorously for 15 minutes before filtering. The solid was washed with diethyl ether (50 ml), the organic layer separated and the aqueous layer extracted with diethyl ether (50 ml). The combined organic extracts were dried over magnesium sulphate, filtered and evaporated in vacuo to give the title compound as a colourless oil (1.8 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
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